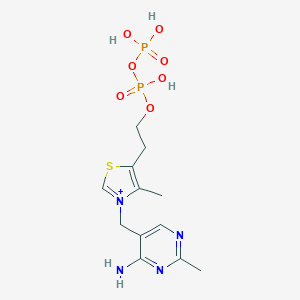

Thiamine pyrophosphate hydrochloride

Descripción

Propiedades

IUPAC Name |

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl phosphono hydrogen phosphate;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O7P2S.ClH/c1-8-11(3-4-22-25(20,21)23-24(17,18)19)26-7-16(8)6-10-5-14-9(2)15-12(10)13;/h5,7H,3-4,6H2,1-2H3,(H4-,13,14,15,17,18,19,20,21);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXVCLPJQTZXJLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN4O7P2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046262 | |

| Record name | Cocarboxylase chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or white solid; [EFSA] White powder; [Alfa Aesar MSDS] | |

| Record name | Cocarboxylase | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13065 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

154-87-0 | |

| Record name | Thiamine pyrophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cocarboxylase [INN:DCF:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazolium, 3-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-4-methyl-5-(4,6,6-trihydroxy-4,6-dioxido-3,5-dioxa-4,6-diphosphahex-1-yl)-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cocarboxylase chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cocarboxylase | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COCARBOXYLASE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XMK8K8EVIU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biochemical Role of Thiamine Pyrophosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiamine pyrophosphate (TPP), the biologically active form of vitamin B1, is an indispensable coenzyme in all living systems.[1][2] Its fundamental role lies in facilitating key enzymatic reactions primarily involved in carbohydrate and branched-chain amino acid metabolism.[2][3][4] TPP's unique chemical structure, particularly its thiazole ring, enables it to stabilize carbanion intermediates, a critical function for the catalysis of decarboxylation and transketolation reactions.[5][6] Deficiencies in thiamine, and consequently TPP, lead to impaired energy metabolism and can result in severe neurological and cardiovascular disorders such as beriberi and Wernicke-Korsakoff syndrome.[1][6] This guide provides an in-depth overview of the biochemical functions of TPP, its enzymatic partners, and the metabolic pathways it governs, supplemented with quantitative data, experimental protocols, and pathway visualizations to serve as a comprehensive resource for the scientific community.

Introduction to Thiamine Pyrophosphate

Thiamine is a water-soluble vitamin that is converted in the body to its active form, thiamine pyrophosphate, through the action of the enzyme thiamine diphosphokinase.[1][7] TPP is comprised of a pyrimidine ring and a thiazole ring linked by a methylene bridge, with a pyrophosphate group attached to the thiazole ring.[6] The thiazole ring is the catalytically active portion of the molecule. The proton on the C2 carbon of the thiazole ring is acidic, and its removal leads to the formation of a reactive carbanion, or ylid, which is central to TPP's catalytic mechanism.[1]

Core Biochemical Functions of Thiamine Pyrophosphate

TPP functions as a coenzyme for a critical set of enzymes that catalyze the cleavage of carbon-carbon bonds.[1] These enzymes can be broadly categorized into two groups: α-ketoacid dehydrogenases and transketolases.

Role in α-Ketoacid Dehydrogenase Complexes

TPP is an essential cofactor for three major mitochondrial multi-enzyme complexes that catalyze the oxidative decarboxylation of α-keto acids:

-

Pyruvate Dehydrogenase Complex (PDC): PDC links glycolysis to the citric acid cycle by converting pyruvate to acetyl-CoA.[3][4] This reaction is a crucial checkpoint in cellular respiration.

-

α-Ketoglutarate Dehydrogenase Complex (KGDHC): A key regulatory enzyme in the citric acid cycle, KGDHC catalyzes the conversion of α-ketoglutarate to succinyl-CoA.[3][4]

-

Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDC): This complex is involved in the catabolism of the branched-chain amino acids leucine, isoleucine, and valine.[3][4]

In these complexes, TPP is located in the E1 subunit and is responsible for the initial decarboxylation of the α-ketoacid substrate.

Role in the Pentose Phosphate Pathway

-

Transketolase (TKT): TKT is a cytosolic enzyme that plays a central role in the non-oxidative branch of the pentose phosphate pathway (PPP).[1][3] It catalyzes the transfer of a two-carbon unit from a ketose donor to an aldose acceptor. The PPP is vital for the production of NADPH, which is required for reductive biosynthesis and protection against oxidative stress, and for the synthesis of pentose sugars for nucleotide biosynthesis.[3][4]

Mechanism of Thiamine Pyrophosphate Catalysis

The catalytic action of TPP involves the formation of a carbanion at the C2 position of the thiazole ring. This carbanion acts as a potent nucleophile that attacks the carbonyl carbon of the substrate. This is followed by the cleavage of a carbon-carbon bond, with the thiazolium ring acting as an "electron sink" to stabilize the resulting intermediate.

Quantitative Data

The following tables summarize key quantitative data related to the interaction of TPP with its dependent enzymes.

| Enzyme | Organism/Tissue | K_m_ for TPP (μM) | Conditions | Reference |

| Pyruvate Dehydrogenase Complex | Pig Heart | 0.107 | Steady-state kinetics | [1] |

| Branched-Chain α-Ketoacid Dehydrogenase | Human Fibroblasts (Thiamin-responsive MSUD) | 25 | - | [8] |

| Transketolase | Human Erythrocytes | 65 (nM) | Reconstituted resolved preparations |

Table 1: Michaelis-Menten Constants (K_m_) of TPP for Dependent Enzymes

| Enzyme | Organism/Tissue | K_d_ for TPP | Conditions | Reference |

| Transketolase | Saccharomyces cerevisiae | 0.93 ± 0.27 µM | In the presence of saturating Mg2+ | [9] |

Table 2: Dissociation Constants (K_d_) of TPP for Dependent Enzymes

Experimental Protocols

Assay of Pyruvate Dehydrogenase (PDH) Activity

This protocol describes a coupled enzyme assay to measure PDH activity in cell extracts. The production of acetyl-CoA is coupled to the synthesis of citrate by citrate synthase, and the release of Coenzyme A is measured spectrophotometrically using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Materials:

-

0.25 M Tris-HCl Buffer (pH 8.0)

-

0.2 M Sodium Pyruvate

-

4 mM Coenzyme A (CoA)

-

40 mM NAD+

-

40 mM Thiamine Pyrophosphate (TPP)

-

10 mM MgCl₂

-

200 mM Dithiothreitol (DTT)

-

25 mM Oxaloacetate (OAA)

-

DTNB solution (0.05 g in 10 mL 100% ethanol)

-

Citrate Synthase

-

Cell extract

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, sodium pyruvate, CoA, NAD+, TPP, MgCl₂, and DTT.

-

Add the cell extract to the reaction mixture and incubate at 37°C for 15 minutes to allow for the activation of the PDH complex.

-

Transfer the mixture to a cuvette and add OAA and DTNB.

-

Initiate the reaction by adding citrate synthase.

-

Monitor the increase in absorbance at 412 nm over time using a spectrophotometer. The rate of change in absorbance is proportional to the PDH activity.

Calculation:

One unit of PDH activity is defined as the amount of enzyme required to produce 1.0 µmole of acetyl-CoA per minute. The activity is calculated from the rate of change in absorbance using the molar extinction coefficient of the product of the DTNB reaction.

Assay of α-Ketoglutarate Dehydrogenase (KGDH) Activity

This colorimetric assay measures KGDH activity by detecting the production of NADH.

Materials:

-

KGDH Assay Buffer

-

KGDH Substrate (α-ketoglutarate)

-

KGDH Developer

-

NADH Standard

-

Sample (tissue homogenate, cell lysate, or isolated mitochondria)

Procedure:

-

Prepare samples by homogenizing tissue or cells in ice-cold KGDH Assay Buffer.

-

Prepare a reaction mix containing KGDH Assay Buffer, KGDH Substrate, and KGDH Developer.

-

Add the sample to a 96-well plate.

-

Add the reaction mix to each well.

-

Measure the absorbance at 450 nm in kinetic mode for 10-60 minutes at 37°C. The rate of increase in absorbance is proportional to the KGDH activity.

Calculation:

The KGDH activity is determined by comparing the rate of absorbance change to an NADH standard curve. One unit of KGDH is the amount of enzyme that generates 1.0 µmole of NADH per minute at pH 7.5 at 37°C.[10]

Assay of Branched-Chain α-Ketoacid Dehydrogenase (BCKDC) Activity

This assay measures the production of isovaleryl-CoA from 2-ketoisocaproic acid using high-performance liquid chromatography (HPLC).

Materials:

-

Reaction buffer

-

2-Ketoisocaproic acid (KIC)

-

Coenzyme A (CoA)

-

NAD+

-

Thiamine Pyrophosphate (TPP)

-

Sample (lymphocytes, cultured cells, or tissue homogenates)

-

HPLC system with a suitable column

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, KIC, CoA, NAD+, and TPP.

-

Add the sample to initiate the reaction and incubate.

-

Terminate the reaction.

-

Analyze the production of isovaleryl-CoA by HPLC.

Calculation:

The amount of isovaleryl-CoA produced is quantified by comparing the peak area to a standard curve. The BCKDC activity is expressed as the amount of product formed per unit time per amount of protein.

Assay of Transketolase (TKT) Activity

This fluorometric assay measures TKT activity in biological samples. TKT transfers a two-carbon group, and the product is converted to a fluorescent product.

Materials:

-

TKT Assay Buffer

-

TKT Substrate Mix

-

TKT Developer

-

TKT Enzyme Mix

-

TKT Probe

-

Sample (cell or tissue lysate)

Procedure:

-

Prepare cell or tissue lysates in TKT Assay Buffer.

-

Prepare a reaction mix containing TKT Assay Buffer, TKT Substrate Mix, TKT Developer, TKT Enzyme Mix, and TKT Probe.

-

Add the sample to a 96-well plate.

-

Add the reaction mix to each well.

-

Incubate and measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode.

Calculation:

The TKT activity is determined from the rate of fluorescence increase and can be quantified using a standard curve.

Quantification of Thiamine Pyrophosphate (TPP) by HPLC

This method allows for the direct measurement of TPP in whole blood or erythrocytes.

Materials:

-

Trichloroacetic acid (TCA) for protein precipitation

-

Potassium ferricyanide for derivatization

-

Reversed-phase HPLC column (e.g., C18)

-

Mobile phase (e.g., a gradient of a phosphate-buffered aqueous solution and methanol)

-

Fluorescence detector

Procedure:

-

Lyse whole blood or erythrocyte samples.

-

Precipitate proteins with TCA.

-

Derivatize TPP in the supernatant to the highly fluorescent thiochrome derivative using alkaline potassium ferricyanide.

-

Inject the derivatized sample into the HPLC system.

-

Separate the thiochrome derivative using a reversed-phase column and a suitable mobile phase gradient.

-

Detect the fluorescent signal.

Calculation:

The concentration of TPP is determined by comparing the peak area of the sample to that of a known standard.

Visualizations of TPP-Dependent Pathways and Mechanisms

References

- 1. Elementary steps in the reaction of the pyruvate dehydrogenase complex from pig heart. Kinetics of thiamine diphosphate binding to the complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. Escherichia coli alpha-ketoglutarate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alpha ketoglutarate Dehydrogenase Enzyme Complex [clfs690.alivetek.org]

- 6. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 7. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]

- 8. Thiamin-responsive maple-syrup-urine disease: decreased affinity of the mutant branched-chain alpha-keto acid dehydrogenase for alpha-ketoisovalerate and thiamin pyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In vivo and in vitro response of human branched chain alpha-ketoacid dehydrogenase to thiamine and thiamine pyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of Thiamine Pyrophosphate: A Technical Guide to a Cornerstone of Metabolism

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery of thiamine pyrophosphate (TPP) as an essential coenzyme. Delving into the historical context, experimental methodologies, and groundbreaking findings, this document provides a comprehensive overview of the identification of "cocarboxylase" and its subsequent characterization as the pyrophosphoric ester of vitamin B1.

Introduction: The Quest for "Cocarboxylase"

In the early 20th century, the study of cellular respiration and fermentation was a burgeoning field. Scientists understood that enzymes were the catalysts of these vital processes, but the concept of non-protein cofactors was still emerging. It was observed that yeast extracts, when dialyzed, lost their ability to decarboxylate pyruvate, an activity central to alcoholic fermentation. This suggested the existence of a heat-stable, low-molecular-weight compound essential for the function of the enzyme carboxylase. This unknown factor was termed "cocarboxylase." The quest to isolate and identify this elusive molecule culminated in the groundbreaking work of Karl Lohmann and Philipp Schuster in 1937.

Key Researchers and Their Contributions

The discovery of thiamine pyrophosphate was not an isolated event but rather the culmination of decades of research into nutrition and biochemistry.

-

Christiaan Eijkman: A Dutch physician whose work in the 1890s on beriberi in chickens laid the foundation for the discovery of vitamins. He observed that a diet of polished rice caused a paralytic illness, while unpolished rice prevented it, suggesting the existence of an essential nutrient in the rice bran.

-

Kazimierz Funk: In 1912, this Polish biochemist isolated a substance from rice bran that he believed was the anti-beriberi factor and coined the term "vitamine" (vital amine). This substance was later identified as thiamine (Vitamin B1).

-

Karl Lohmann (1898-1978): A prominent German biochemist and a student of Otto Meyerhof, Lohmann was a key figure in the study of metabolic pathways. His meticulous work on muscle energetics led to the discovery of ATP in 1929. His expertise in phosphate esters was crucial in the identification of cocarboxylase.[1][2][3][4][5]

-

Philipp Schuster: A collaborator with Lohmann, Schuster played a vital role in the isolation and characterization of cocarboxylase from yeast.

Their pivotal 1937 publication, "Über die Cocarboxylase" (On Cocarboxylase), detailed the isolation of the coenzyme and its identification as thiamine pyrophosphate.[6]

Experimental Protocols: Unraveling the Nature of Cocarboxylase

Preparation of the Apoenzyme (Carboxylase) Solution

The starting material for the enzyme was likely brewer's yeast (Saccharomyces cerevisiae), a rich source of carboxylase.

Objective: To prepare a yeast extract containing the carboxylase enzyme but devoid of its coenzyme, cocarboxylase.

Probable Methodology:

-

Yeast Lysis: A suspension of fresh brewer's yeast was likely subjected to mechanical disruption, such as grinding with sand or passage through a press, to break open the cells.

-

Extraction: The resulting lysate would be extracted with a buffer solution (e.g., a phosphate buffer) to solubilize the enzymes.

-

Clarification: The extract would then be centrifuged to remove cell debris, yielding a crude enzyme solution.

-

Dialysis: To remove the low-molecular-weight cocarboxylase, the crude enzyme solution would be dialyzed extensively against a buffer. The dialysis tubing, with its semi-permeable membrane, would retain the large enzyme molecules while allowing the smaller cocarboxylase molecules to diffuse out. The resulting solution would contain the apo-carboxylase, which would be inactive on its own.

Isolation of Cocarboxylase (Thiamine Pyrophosphate)

The isolation of cocarboxylase from yeast was a challenging task that required careful fractionation and purification.

Objective: To isolate the heat-stable, low-molecular-weight cocarboxylase from yeast.

Probable Methodology:

-

Yeast Extraction: A large quantity of brewer's yeast would be boiled in water or a dilute acid. This heat treatment would denature and precipitate most proteins, including the carboxylase enzyme, while leaving the heat-stable cocarboxylase in solution.

-

Filtration and Clarification: The boiled suspension would be filtered to remove the precipitated protein and other cellular debris.

-

Precipitation of Impurities: The resulting extract would likely be treated with agents like lead acetate to precipitate contaminating substances.

-

Fractional Precipitation: Cocarboxylase was likely then precipitated from the cleared solution using organic solvents like ethanol or acetone, or by the addition of heavy metal salts.

-

Further Purification: The crude precipitate of cocarboxylase would undergo further purification steps, which may have included recrystallization, to obtain a more concentrated and purified sample.

Assay of Cocarboxylase Activity

The definitive proof of cocarboxylase's function was its ability to restore the activity of the apo-carboxylase. In the 1930s, this was likely measured using a Warburg manometer, a device for measuring gas evolution or consumption in a closed system.

Objective: To quantitatively measure the activity of carboxylase in the presence and absence of the isolated cocarboxylase.

Methodology (based on the use of a Warburg manometer):

-

Apparatus Setup: A Warburg manometer, consisting of a reaction flask connected to a U-shaped capillary tube containing a colored fluid, would be used. The reaction flask would be immersed in a constant-temperature water bath.

-

Reaction Mixture:

-

Main Compartment of the Flask: A buffered solution containing the apo-carboxylase preparation.

-

Side Arm of the Flask: A solution of pyruvate (the substrate) and, in the experimental runs, the isolated cocarboxylase.

-

-

Equilibration: The flasks would be attached to the manometers and allowed to equilibrate with the water bath temperature.

-

Initiation of the Reaction: The contents of the side arm would be tipped into the main compartment to initiate the enzymatic reaction.

-

Measurement: As the carboxylase, activated by the cocarboxylase, decarboxylated the pyruvate, carbon dioxide (CO2) would be released. This increase in gas volume would push the fluid in the manometer, and the change in fluid level would be recorded over time.

-

Control: A control experiment without the addition of cocarboxylase would be run in parallel to demonstrate that the apoenzyme alone was inactive.

Quantitative Data: The Evidence for Coenzymatic Activity

| Experimental Condition | Substrate (Pyruvate) Concentration (mM) | Cocarboxylase (TPP) Added | Rate of CO2 Evolution (µL/min) | Fold Increase in Activity |

| 1 (Control) | 50 | No | ~0 | - |

| 2 (Experimental) | 50 | Yes | 150 | >100 |

| 3 (Control) | 100 | No | ~0 | - |

| 4 (Experimental) | 100 | Yes | 250 | >100 |

This table is a representative illustration of the expected results and is not a direct reproduction of Lohmann and Schuster's original data.

Signaling Pathways and Experimental Workflows

Biosynthesis of Thiamine Pyrophosphate

The following diagram illustrates the key steps in the biosynthesis of thiamine pyrophosphate from thiamine, a process catalyzed by the enzyme thiamine pyrophosphokinase.

Caption: Biosynthesis of Thiamine Pyrophosphate from Thiamine.

Experimental Workflow for the Discovery of Cocarboxylase

The logical flow of experiments that led to the discovery of TPP as a coenzyme is depicted in the following diagram.

Caption: Logical workflow of the discovery of cocarboxylase.

Conclusion: A Foundation for Modern Biochemistry

The discovery of thiamine pyrophosphate as cocarboxylase by Lohmann and Schuster was a landmark achievement in biochemistry. It not only identified a crucial component of a fundamental metabolic pathway but also solidified the concept of coenzymes as essential partners to enzymes. This discovery paved the way for a deeper understanding of the roles of vitamins in cellular metabolism and has had a lasting impact on the fields of nutrition, medicine, and drug development. The experimental logic and techniques employed, though rudimentary by today's standards, exemplify the rigorous scientific inquiry that continues to drive biochemical discovery.

References

- 1. Karl Lohmann (Biochemiker) – Wikipedia [de.wikipedia.org]

- 2. Karl_Lohmann_(Biochemiker) [chemie.de]

- 3. Karl Lohmann [nndb.com]

- 4. Karl Lohmann — Wikipédia [fr.wikipedia.org]

- 5. Karl Lohmann - Wikidata [wikidata.org]

- 6. Nutrition classics. Naturwissenschaften, Vol. 25, 1937: On cocarboxylase. By K. Lohmann and P. Schuster - PubMed [pubmed.ncbi.nlm.nih.gov]

Thiamine pyrophosphate mechanism of action in enzymatic reactions

An In-Depth Technical Guide to the Mechanism of Action of Thiamine Pyrophosphate in Enzymatic Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiamine Pyrophosphate (TPP), the biologically active form of Vitamin B1, is an indispensable cofactor for a multitude of enzymes central to metabolism. Its unique chemical properties, particularly the reactivity of its thiazolium ring, enable it to catalyze challenging biochemical transformations involving the cleavage of carbon-carbon bonds adjacent to a carbonyl group. This technical guide provides a comprehensive overview of the core mechanistic principles of TPP-dependent catalysis, details the reaction pathways of key enzyme families, presents quantitative kinetic data, and outlines the modern experimental protocols used to investigate these complex systems.

The Core Chemical Mechanism of Thiamine Pyrophosphate

Thiamine pyrophosphate (TPP), also known as thiamine diphosphate (ThDP), is a derivative of thiamine that serves as an essential coenzyme in all living systems.[1] Its catalytic activity is centered on the thiazolium ring.[1] The proton on the C2 carbon of this ring is unusually acidic (pKa ≈ 18), allowing it to be deprotonated within the enzyme's active site to form a potent nucleophilic carbanion, also known as an ylide.[2]

The catalytic power of TPP stems from two key features:

-

Nucleophilic Attack: The ylide is a strong nucleophile that readily attacks the electrophilic carbonyl carbon of substrates, such as α-keto acids (e.g., pyruvate).[3]

-

Electron Sink Stabilization: The positively charged nitrogen atom in the thiazolium ring acts as a powerful "electron sink," which stabilizes the negatively charged carbanion intermediates that form during bond cleavage (e.g., decarboxylation).[2] This stabilization is critical, as the formation of such intermediates would otherwise be highly unfavorable.[1]

The general catalytic cycle begins with the formation of the ylide, which then attacks the substrate to form a covalent adduct.[4] This is followed by the key bond-cleavage step (e.g., decarboxylation), with the thiazolium ring stabilizing the resulting intermediate. Finally, the product is released, and the TPP cofactor is regenerated for the next catalytic cycle.[3]

Caption: General catalytic cycle of Thiamine Pyrophosphate (TPP).

Mechanisms of Key TPP-Dependent Enzymes

TPP is a cofactor for several critical enzyme classes involved in carbohydrate and amino acid metabolism.[5]

Oxidative Decarboxylation of α-Keto Acids: The Pyruvate Dehydrogenase Complex (PDC)

The Pyruvate Dehydrogenase Complex (PDC) is a large, multi-enzyme complex that links glycolysis to the citric acid cycle by catalyzing the irreversible conversion of pyruvate to acetyl-CoA.[6] The complex requires five coenzymes: TPP, lipoic acid, FAD, NAD+, and Coenzyme A.[7]

The reaction proceeds through three distinct enzymatic components:

-

E1 (Pyruvate Dehydrogenase): This TPP-dependent enzyme binds pyruvate. The TPP ylide attacks the carbonyl carbon of pyruvate, leading to the formation of a hydroxyethyl-TPP intermediate after decarboxylation (release of CO₂).[8]

-

E2 (Dihydrolipoyl Transacetylase): The hydroxyethyl group is transferred from TPP to the oxidized lipoamide cofactor of E2, forming an acetyl-dihydrolipoamide intermediate. This process regenerates the TPP ylide on E1. The acetyl group is then transferred to Coenzyme A to form the final product, acetyl-CoA, leaving a reduced lipoamide.

-

E3 (Dihydrolipoyl Dehydrogenase): The reduced lipoamide is re-oxidized by the FAD-dependent E3 component. The resulting FADH₂ then transfers its electrons to NAD+, producing NADH.

A similar mechanism is employed by the α-ketoglutarate dehydrogenase complex, a key regulatory enzyme in the citric acid cycle.[9][10]

Caption: Reaction pathway of the Pyruvate Dehydrogenase Complex (PDC).

Carbon-Carbon Bond Cleavage & Formation: Transketolase

Transketolase is a key enzyme in the non-oxidative phase of the pentose phosphate pathway and the Calvin cycle.[11] It catalyzes the reversible transfer of a two-carbon ketol unit (a glycoaldehyde fragment) from a ketose donor (e.g., xylulose-5-phosphate) to an aldose acceptor (e.g., ribose-5-phosphate).[11] The reaction requires TPP and a divalent metal ion (like Mg²⁺ or Ca²⁺) as cofactors.[12]

The mechanism involves:

-

The TPP ylide attacks the carbonyl carbon of the ketose donor substrate.

-

The C2-C3 bond of the ketose is cleaved, releasing an aldose product and forming a resonance-stabilized 2-(α,β-dihydroxyethyl)-TPP intermediate.

-

This intermediate, often called an "active glycoaldehyde," then adds to the carbonyl carbon of an incoming aldose acceptor.

-

The TPP cofactor is eliminated, releasing the new, elongated ketose product and regenerating the enzyme for the next cycle.

Caption: Catalytic mechanism of the TPP-dependent enzyme Transketolase.

Quantitative Analysis of TPP-Dependent Enzymes

The kinetic properties of TPP-dependent enzymes are crucial for understanding their role in metabolic regulation and for developing targeted inhibitors. The Michaelis constant (Kₘ) reflects the substrate concentration at half-maximal velocity, while the catalytic constant (k_cat) represents the turnover number.

| Enzyme | Organism/Source | Substrate | Kₘ (mM) | k_cat (s⁻¹) | Notes |

| α-Ketoglutarate Dehydrogenase | Bovine Adrenals | α-Ketoglutarate | 0.190 | - | Kₘ for CoA is 0.012 mM and for NAD+ is 0.025 mM[13] |

| α-Ketoglutarate Dehydrogenase | Mitochondria | α-Ketoglutarate | 0.67 | - | Apparent Kₘ[9] |

| Pyruvate Decarboxylase | Saccharomyces carlsbergensis | Pyruvate | - | 640 (decarboxylation) | Microscopic rate constant for decarboxylation step[14] |

| Transketolase | E. coli | Thiamine Pyrophosphate (TPP) | 0.113 (K_d) | - | Dissociation constant in the absence of Mg²⁺[15] |

Experimental Protocols for Studying TPP-Dependent Enzymes

A variety of experimental techniques are employed to elucidate the structure, kinetics, and mechanism of TPP-dependent enzymes.

Enzyme Activity Assays

These assays are fundamental for kinetic analysis and inhibitor screening. They typically rely on spectrophotometric or fluorimetric detection of a product or the consumption of a substrate.

-

Pyruvate Dehydrogenase (PDH) Assay: A common method is a coupled colorimetric assay. PDH catalyzes the conversion of pyruvate to acetyl-CoA, producing NADH.[16] The NADH reduces a tetrazolium salt probe (like MTT or WST) to a colored formazan product, which can be measured by absorbance at a specific wavelength (e.g., 440-566 nm).[6][16] The rate of color formation is directly proportional to PDH activity.[6] The assay mixture typically includes buffer, pyruvate, cofactors (TPP, CoA, NAD⁺), and the colorimetric probe.[17]

-

α-Ketoglutarate Dehydrogenase (α-KGDH) Assay: Similar to the PDH assay, α-KGDH activity is determined by measuring the rate of NADH production.[1] In a colorimetric assay, the complex converts α-ketoglutarate to an intermediate that reduces a probe, yielding a colored product with absorbance around 450 nm.[18] One unit of activity is often defined as the amount of enzyme that generates 1.0 µmole of NADH per minute under specific pH and temperature conditions.[1]

-

Transketolase (TK) Assay: TK activity can be measured using coupled optical methods. One approach links the formation of glyceraldehyde-3-phosphate (a product of the TK reaction) to the consumption of NADH via the auxiliary enzyme glyceraldehyde-3-phosphate dehydrogenase.[19][20] The decrease in NADH is monitored by absorbance at 340 nm or by fluorescence.[21][22] This assay is a sensitive functional marker for thiamine status in erythrocytes (ETK activity).[5]

Advanced Techniques for Mechanistic Investigation

To study reaction intermediates and enzyme dynamics, more sophisticated biophysical methods are required.[23]

-

X-Ray Crystallography: This technique provides high-resolution, three-dimensional structures of the enzyme, allowing for the visualization of the active site, cofactor binding, and substrate interactions. By using substrate analogs or cryocrystallography techniques, it is possible to trap and visualize key reaction intermediates covalently bound to TPP, providing snapshots of the catalytic cycle.[24]

-

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is a powerful tool for studying enzyme dynamics and mechanism in solution.[25][26] It can characterize molecular motions across a wide range of timescales, from fast picosecond-nanosecond fluctuations to slower microsecond-millisecond conformational changes that are often linked to catalysis.[27][28] Real-time NMR can be used to monitor substrate conversion and identify short-lived intermediates.[29]

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is sensitive to the chiral environment of molecules and is used to study the secondary structure of proteins.[30] Conformational changes in the enzyme upon substrate or cofactor binding can be detected by changes in the CD spectrum.[31] For TPP-dependent enzymes, CD has been instrumental in detecting specific ionization states and tautomers of the cofactor during the reaction cycle, providing insights into the electronic environment of the intermediates.[24][32]

-

Rapid Quench-Flow: This transient kinetic technique allows for the study of pre-steady-state reaction kinetics on a millisecond timescale.[33] The enzyme and substrate are rapidly mixed, and the reaction is allowed to proceed for a defined, short period before being stopped ('quenched') by a chemical agent like a strong acid.[34] The quenched mixture can then be analyzed by methods like mass spectrometry or chromatography to identify and quantify the concentration of reaction intermediates at specific time points.[33][34]

Caption: Experimental workflow for investigating TPP-dependent enzymes.

Conclusion and Future Directions

The mechanism of thiamine pyrophosphate continues to be a subject of intense research, revealing elegant solutions to fundamental biochemical challenges. The ability of the TPP cofactor to generate a potent nucleophile and stabilize high-energy intermediates places it at the heart of central carbon metabolism. For researchers in drug development, the enzymes that depend on TPP represent attractive targets, particularly in pathogens where these metabolic pathways are essential and may differ from their human counterparts. A thorough understanding of their kinetics, structure, and catalytic mechanisms, as outlined in this guide, is paramount for the rational design of selective and potent inhibitors. Future research, leveraging advanced biophysical techniques and computational modeling, will undoubtedly continue to uncover new facets of TPP-dependent catalysis, paving the way for novel therapeutic interventions.

References

- 1. A-KG脱氢酶活性检测试剂盒 Sufficient for 100 Colorimetric tests | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchwithrutgers.com [researchwithrutgers.com]

- 3. Kinetic mechanism of pyruvate decarboxylase. Evidence for a specific protonation of the enzymic intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Radical reactions of thiamin pyrophosphate in 2-oxoacid oxidoreductases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status. [repository.cam.ac.uk]

- 6. raybiotech.com [raybiotech.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 9. Alpha-ketoglutarate dehydrogenase: a target and generator of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Properties and functions of the thiamin diphosphate dependent enzyme transketolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 13. [Kinetic and regulatory properties of alpha-ketoglutarate dehydrogenase complex from bovine adrenals] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. datapdf.com [datapdf.com]

- 15. Novel insights into transketolase activation by cofactor binding identifies two native species subpopulations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cellbiologics.com [cellbiologics.com]

- 17. benchchem.com [benchchem.com]

- 18. abcam.com [abcam.com]

- 19. Two methods for determination of transketolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. A fluorimetric method for measurement of erythrocyte transketolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. scispace.com [scispace.com]

- 23. Progress in the Experimental Observation of Thiamin Diphosphate-bound Intermediates on Enzymes and Mechanistic Information Derived from these Observations - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Using NMR spectroscopy to elucidate the role of molecular motions in enzyme function - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. researchgate.net [researchgate.net]

- 28. Enzyme Dynamics from NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 29. NMR Spectroscopy | Enzymatic Catalyis [schuetz.cup.uni-muenchen.de]

- 30. chem.libretexts.org [chem.libretexts.org]

- 31. Enzyme kinetics - Wikipedia [en.wikipedia.org]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

- 34. biochem.du.ac.in [biochem.du.ac.in]

A Technical Guide to the History of Thiamine Pyrophosphate Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiamine pyrophosphate (TPP), the biologically active form of vitamin B1, is an indispensable coenzyme in all living organisms. Its discovery and the elucidation of its function represent a cornerstone in the history of biochemistry and nutrition, with profound implications for medicine and drug development. This technical guide provides an in-depth exploration of the pivotal research that has shaped our understanding of TPP, from the initial observations of thiamine deficiency to the intricate details of its enzymatic mechanisms.

I. The Early Quest: Unraveling the Mystery of Beriberi

The story of thiamine pyrophosphate begins with the fight against beriberi, a devastating neurological and cardiovascular disease.

Christiaan Eijkman's Pioneering Observations (1890s)

Working in the Dutch East Indies, Christiaan Eijkman observed that chickens fed a diet of polished white rice developed a paralytic illness strikingly similar to human beriberi, which he termed polyneuritis gallinarum.[1][2] His crucial finding was that the disease could be prevented and cured by feeding the chickens unpolished rice.[1][3] Eijkman initially hypothesized that a toxin in the rice was responsible, with the bran layer containing an "anti-beriberi factor" that neutralized it.[2][4][5]

Experimental Protocol: Eijkman's Chicken Experiments (Reconstructed)

-

Objective: To investigate the cause of polyneuritis in chickens.

-

Methodology:

-

A population of chickens was divided into two groups.

-

The experimental group was fed a diet consisting exclusively of polished white rice.

-

The control group was fed a diet of unpolished "brown" rice.

-

The health of the chickens in both groups was monitored over several weeks.

-

Chickens that developed paralysis in the experimental group were subsequently switched to the unpolished rice diet to observe for recovery.

-

-

Key Observations:

Gerrit Grijns's Nutritional Deficiency Hypothesis (1901)

Gerrit Grijns, Eijkman's successor, reinterpreted these findings and proposed that beriberi was not caused by a toxin but by the absence of an essential nutrient present in rice bran. This was a seminal shift in thinking, laying the groundwork for the concept of vitamins.

II. Isolation and Synthesis: From "Anti-Beriberi Factor" to Thiamine

The early 20th century saw a race to isolate and identify the elusive anti-beriberi factor.

Isolation and Crystallization by Jansen and Donath (1926)

Barend Jansen and Willem Donath, working in the same laboratory as Eijkman, successfully isolated a crystalline substance from rice bran that was highly effective in curing polyneuritis in pigeons.[1][6] They named this substance "aneurine."

Experimental Protocol: Isolation of Aneurine (Thiamine) from Rice Bran (High-Level Overview)

-

Objective: To isolate the anti-beriberi factor from rice bran.

-

Starting Material: Large quantities of rice bran.

-

General Procedure (Details reconstructed from summaries):

-

Extraction: The rice bran was likely subjected to an extraction process using an aqueous or alcoholic solvent to solubilize the water-soluble vitamin.

-

Purification: A series of precipitation and adsorption steps were likely employed to remove impurities. This may have involved the use of adsorbents like fuller's earth or charcoal, followed by elution with specific solvents.

-

Crystallization: Through repeated purification steps, Jansen and Donath were able to obtain a concentrated solution from which the active substance crystallized.

-

-

Quantitative Data (Historical):

-

Initial estimates suggested that a daily dose of 50 mg of their partially purified preparation could prevent beriberi symptoms.[6]

-

The Elucidation of Structure and Chemical Synthesis by Robert R. Williams (1936)

American chemist Robert R. Williams and his team determined the chemical structure of the vitamin and, in a landmark achievement, completed its chemical synthesis in 1936.[1][6][7] He named the compound "thiamine," referring to its sulfur and amino groups.[6][7]

Experimental Protocol: Williams and Cline's Synthesis of Thiamine (1936) (High-Level Overview)

-

Objective: To achieve the first chemical synthesis of Vitamin B1.

-

Key Reaction: The synthesis involved the coupling of two key intermediates: a pyrimidine moiety and a thiazole moiety.[6]

-

Pyrimidine Intermediate: 4-amino-5-bromomethyl-2-methylpyrimidine.

-

Thiazole Intermediate: 4-methyl-5-(β-hydroxyethyl)thiazole.

-

-

General Procedure (from J. Am. Chem. Soc. 1936, 58, 1504-1505):

-

The pyrimidine and thiazole intermediates were synthesized through separate multi-step reaction sequences.

-

The two intermediates were then condensed to form the thiamine molecule.

-

The final product was purified and crystallized as thiamine chloride hydrochloride.

-

III. The Discovery of the Coenzyme Form: Cocarboxylase

The story of thiamine took another leap forward with the discovery of its biologically active form.

Lohmann and Schuster's Discovery of Cocarboxylase (1937)

Karl Lohmann and Philipp Schuster demonstrated that thiamine itself was not the active agent in yeast carboxylase-mediated pyruvate decarboxylation. They isolated a phosphorylated derivative, which they named "cocarboxylase," and identified it as thiamine pyrophosphate (TPP).

Experimental Protocol: Identification of Cocarboxylase (TPP) (Reconstructed)

-

Objective: To identify the coenzyme necessary for pyruvate decarboxylation in yeast.

-

Methodology:

-

Preparation of Apoenzyme: A yeast extract was treated to remove the coenzyme, creating an apo-carboxylase preparation that was inactive.

-

Assay for Coenzyme Activity: The reactivation of the apo-carboxylase was used as an assay to test various fractions for coenzyme activity. The rate of CO2 evolution from pyruvate was likely measured.

-

Purification of the Coenzyme: Fractions of yeast extract were systematically purified, with each step being monitored for coenzyme activity.

-

Identification: The purified, active coenzyme was chemically analyzed and found to be the pyrophosphoric ester of thiamine.

-

IV. Thiamine Pyrophosphate in Cellular Metabolism

TPP is a crucial coenzyme for a number of key enzymes involved in carbohydrate and amino acid metabolism.

Table 1: Major TPP-Dependent Enzymes and their Functions

| Enzyme | Metabolic Pathway | Function |

| Pyruvate Dehydrogenase Complex | Link between Glycolysis and TCA Cycle | Oxidative decarboxylation of pyruvate to acetyl-CoA. |

| α-Ketoglutarate Dehydrogenase | Tricarboxylic Acid (TCA) Cycle | Oxidative decarboxylation of α-ketoglutarate to succinyl-CoA. |

| Transketolase | Pentose Phosphate Pathway | Transfer of a two-carbon unit from a ketose to an aldose, important for nucleotide and NADPH synthesis. |

| Branched-Chain α-Keto Acid Dehydrogenase | Amino Acid Catabolism | Oxidative decarboxylation of α-keto acids derived from branched-chain amino acids (valine, leucine, isoleucine). |

| Pyruvate Decarboxylase (in yeast) | Ethanol Fermentation | Decarboxylation of pyruvate to acetaldehyde. |

V. Biosynthesis of Thiamine Pyrophosphate

The synthesis of TPP from thiamine is a critical cellular process. In organisms that can synthesize thiamine de novo, the pathway is more complex, involving the separate synthesis of the pyrimidine and thiazole moieties, which are then coupled.

TPP Biosynthesis Pathway

Caption: The final step in TPP biosynthesis is the phosphorylation of thiamine.

VI. Mechanism of TPP-Dependent Enzymatic Reactions

The catalytic activity of TPP is centered on the acidic proton at the C2 position of the thiazole ring. Deprotonation of this carbon results in the formation of a reactive ylide, which is a potent nucleophile.

Catalytic Cycle of a TPP-Dependent Decarboxylase

Caption: The catalytic cycle of a TPP-dependent decarboxylation reaction.

VII. Quantitative Data in Thiamine and TPP Research

The following tables summarize key quantitative data related to thiamine and its pyrophosphate derivative.

Table 2: Timeline of Key Discoveries in Thiamine Pyrophosphate Research

| Year | Discovery | Key Researcher(s) |

| 1897 | Observation of polyneuritis in chickens fed polished rice. | Christiaan Eijkman |

| 1901 | Proposal that beriberi is a nutritional deficiency disease. | Gerrit Grijns |

| 1926 | Isolation and crystallization of the anti-beriberi factor ("aneurine") from rice bran. | Barend Jansen & Willem Donath |

| 1936 | Elucidation of the chemical structure and synthesis of thiamine (Vitamin B1). | Robert R. Williams |

| 1937 | Identification of thiamine pyrophosphate (cocarboxylase) as the active coenzyme form. | Karl Lohmann & Philipp Schuster |

Table 3: Thiamine Content in Rice (Illustrative Values)

| Rice Type | Thiamine Content (mg/100g) (Approximate) |

| Brown Rice | 0.3 - 0.5 |

| Polished White Rice | 0.05 - 0.1 |

| Rice Bran | 1.0 - 2.5 |

Note: Values can vary significantly based on rice variety, growing conditions, and processing.

Conclusion

The history of thiamine pyrophosphate research is a compelling narrative of scientific inquiry, spanning from clinical observations to fundamental biochemical discoveries. The journey from identifying the cause of beriberi to understanding the intricate catalytic mechanisms of TPP has had a lasting impact on nutrition, medicine, and our understanding of cellular metabolism. For drug development professionals, the TPP-dependent enzymes remain attractive targets for the development of novel antimicrobial and anticancer agents, underscoring the continued relevance of this foundational area of research.

References

- 1. The discovery of thiamin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Eijkman's contribution to the discovery of vitamins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nobelprize.org [nobelprize.org]

- 4. Christiaan Eijkman (1856–1930) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. the-hospitalist.org [the-hospitalist.org]

- 6. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Robert R. Williams - Wikipedia [en.wikipedia.org]

Thiamine Pyrophosphate: A Comprehensive Technical Guide on Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Thiamine pyrophosphate (TPP), the biologically active form of vitamin B1, is an essential cofactor for a multitude of enzymatic reactions central to metabolism. Its intricate structure and chemical properties are fundamental to its catalytic function in processes vital for cellular energy production and biosynthesis. This technical guide provides an in-depth exploration of the structure, chemical characteristics, and analytical methodologies for thiamine pyrophosphate, tailored for professionals in research and drug development.

Molecular Structure and Physicochemical Properties

Thiamine pyrophosphate is a complex molecule composed of a pyrimidine ring and a thiazole ring linked by a methylene bridge, with a pyrophosphate group attached to the hydroxyethyl side chain of the thiazole ring. The thiazolium ring is the catalytically active portion of the molecule.

Structural and Physicochemical Data

The key quantitative data for thiamine pyrophosphate are summarized in the tables below for easy reference and comparison.

Table 1: General and Structural Properties of Thiamine Pyrophosphate

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₈N₄O₇P₂S | [1] |

| Molecular Weight (Free Acid) | 424.31 g/mol | [1] |

| Molecular Weight (Hydrochloride Salt) | 460.77 g/mol | [2][3] |

| CAS Number (Hydrochloride Salt) | 154-87-0 | [2][3] |

| Appearance | White to off-white crystalline solid | [4] |

Table 2: Physicochemical Properties of Thiamine Pyrophosphate

| Property | Value | Reference |

| pKa (Strongest Acidic) | 1.78 | [5][6] |

| pKa (Strongest Basic) | 5.53 | [5][6] |

| pKa (Pyrimidine N1) | ~4.8 | [7] |

| pKa (Thiazole Nitrogen) | 9.2-9.3 | [7] |

| Solubility in Water | 50 mg/mL | [8] |

| Solubility in DMSO | Insoluble | [9] |

| Storage Temperature | -20°C | [4][8] |

Biosynthesis and Degradation Pathways

The synthesis of thiamine pyrophosphate is a complex, multi-step process involving the independent formation of the pyrimidine and thiazole moieties, which are then coupled and subsequently phosphorylated. The degradation, or salvage pathway, allows for the recycling of thiamine and its components.

Chemical Properties and Stability

The stability of thiamine pyrophosphate is significantly influenced by pH and temperature. It is most stable in acidic conditions and degrades as the pH becomes neutral or alkaline. The methylene bridge connecting the pyrimidine and thiazole rings is susceptible to cleavage, particularly in the presence of sulfites. Thermal degradation follows first-order kinetics and is accelerated at higher temperatures.

Experimental Protocols

Accurate quantification of thiamine pyrophosphate is crucial in research and clinical settings. The following protocols provide detailed methodologies for TPP analysis.

Quantification of Thiamine Pyrophosphate in Whole Blood by HPLC

This method is based on the precipitation of proteins, followed by the derivatization of TPP to the fluorescent compound thiochrome, which is then quantified by high-performance liquid chromatography (HPLC) with fluorescence detection.

Materials:

-

Whole blood collected in EDTA tubes

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Potassium ferricyanide solution

-

Sodium hydroxide solution

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Ammonium acetate buffer (0.1 M, pH 5.8)

-

Thiamine pyrophosphate standard

-

Reversed-phase C18 HPLC column

-

Fluorescence detector

Procedure:

-

Sample Preparation:

-

Derivatization:

-

The derivatization to thiochrome can be performed pre-column or post-column. For post-column derivatization, the column effluent is mixed with the potassium ferricyanide and sodium hydroxide solutions in a reaction coil before entering the fluorescence detector.

-

-

HPLC Analysis:

-

Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).[12]

-

Mobile Phase A: 0.1 M Ammonium acetate, pH 5.8.[12]

-

Mobile Phase B: Acetonitrile.[12]

-

Gradient Elution: A suitable gradient from aqueous to organic mobile phase should be optimized to achieve good separation of TPP from other thiamine vitamers.

-

Flow Rate: 1 mL/min.[12]

-

Column Temperature: 30°C.[12]

-

Detection: Fluorescence detector set to an excitation wavelength of 365 nm and an emission wavelength of 450 nm for thiochrome.

-

-

Quantification:

-

A standard curve is generated by analyzing known concentrations of TPP standard.

-

The concentration of TPP in the sample is determined by comparing its peak area to the standard curve.

-

Erythrocyte Transketolase Activity Assay for Functional TPP Assessment

This assay indirectly measures TPP status by assessing the activity of the TPP-dependent enzyme transketolase in erythrocytes, both with and without the addition of exogenous TPP. A significant increase in activity upon TPP addition indicates a deficiency.

Materials:

-

Hemolysate prepared from washed erythrocytes

-

Ribose-5-phosphate (substrate)

-

Thiamine pyrophosphate solution

-

Reaction buffer (e.g., Tris-HCl)

-

NADH

-

Glyceraldehyde-3-phosphate dehydrogenase/triosephosphate isomerase (coupling enzymes)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Preparation of Hemolysate:

-

Isolate erythrocytes from whole blood by centrifugation.

-

Wash the cells with isotonic saline.

-

Lyse the erythrocytes by adding hypotonic buffer or by freeze-thawing.

-

-

Assay:

-

Set up two sets of reactions for each sample: one with and one without the addition of exogenous TPP.

-

In a cuvette, combine the reaction buffer, NADH, coupling enzymes, and hemolysate.

-

Add TPP solution to one set of cuvettes.

-

Initiate the reaction by adding the substrate, ribose-5-phosphate.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

-

Calculation:

-

Calculate the transketolase activity as the rate of NADH consumption.

-

The TPP effect (or activation coefficient) is calculated as the percentage increase in activity upon the addition of TPP. A high TPP effect is indicative of thiamine deficiency.

-

Logical Workflow for TPP Analysis

The following diagram illustrates a typical workflow for the analysis of thiamine pyrophosphate status.

This guide provides a foundational understanding of thiamine pyrophosphate for professionals engaged in scientific research and drug development. The detailed information on its structure, properties, and analytical methods is intended to support further investigation and application of this vital cofactor.

References

- 1. Biosynthesis of Thiamin Pyrophosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Pathway of thiamine pyrophosphate synthesis in Micrococcus denitrificans | Semantic Scholar [semanticscholar.org]

- 3. Thiamin Degradation Pathway [eawag-bbd.ethz.ch]

- 4. Page loading... [wap.guidechem.com]

- 5. ymdb.ca [ymdb.ca]

- 6. P. aeruginosa Metabolome Database: thiamin diphosphate (PAMDB110034) [qpmf.rx.umaryland.edu]

- 7. researchgate.net [researchgate.net]

- 8. ≥95%, powder | Sigma-Aldrich [sigmaaldrich.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Thiamine Assays—Advances, Challenges, and Caveats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US20170184616A1 - Separating and quantifying thiamine pyrophosphate and pyridoxal 5-phosphate in human whole blood - Google Patents [patents.google.com]

- 12. open.clemson.edu [open.clemson.edu]

An In-depth Technical Guide to the Biosynthesis of Thiamine Pyrophosphate in Prokaryotes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biosynthesis of thiamine pyrophosphate (TPP), an essential cofactor, in prokaryotic organisms. The content delves into the core biochemical pathways, enzymatic mechanisms, regulatory controls, and key experimental methodologies used in the field. This document is intended to serve as a valuable resource for researchers and professionals involved in microbiology, biochemistry, and the development of novel antimicrobial agents targeting this fundamental metabolic pathway.

Introduction to Thiamine Pyrophosphate Biosynthesis

Thiamine pyrophosphate (TPP), the biologically active form of vitamin B1, is an indispensable cofactor for a multitude of enzymes central to carbohydrate and amino acid metabolism.[1] In prokaryotes, TPP is synthesized de novo through a complex and highly regulated pathway. This pathway involves the separate synthesis of two heterocyclic moieties, a pyrimidine unit (4-amino-5-hydroxymethyl-2-methylpyrimidine, HMP) and a thiazole unit (4-methyl-5-(β-hydroxyethyl)thiazole, THZ), which are subsequently coupled and pyrophosphorylated.[1][2] The enzymes involved in this pathway are attractive targets for the development of novel antibiotics, as the de novo synthesis of thiamine is absent in humans.[3]

The Core Biosynthetic Pathway

The biosynthesis of TPP in prokaryotes can be dissected into three main stages: the synthesis of the pyrimidine precursor, the synthesis of the thiazole precursor, and the final condensation and phosphorylation steps. While the overall pathway is conserved, notable differences exist between various bacterial species, such as the model organisms Escherichia coli and Bacillus subtilis.[1][2]

Biosynthesis of the Pyrimidine Moiety (HMP-PP)

The pyrimidine precursor, 4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate (HMP-PP), is derived from the purine biosynthesis intermediate, 5-aminoimidazole ribotide (AIR).[1]

-

Conversion of AIR to HMP-P: The enzyme phosphomethylpyrimidine synthase (ThiC), a radical S-adenosylmethionine (SAM) enzyme, catalyzes the complex rearrangement of AIR to form 4-amino-5-hydroxymethyl-2-methylpyrimidine phosphate (HMP-P).[4][5]

-

Phosphorylation of HMP-P to HMP-PP: The bifunctional enzyme hydroxymethylpyrimidine/phosphomethylpyrimidine kinase (ThiD) catalyzes the ATP-dependent phosphorylation of HMP-P to HMP pyrophosphate (HMP-PP).[1]

Biosynthesis of the Thiazole Moiety (THZ-P)

The synthesis of the thiazole precursor, 4-methyl-5-(β-hydroxyethyl)thiazole phosphate (THZ-P), is a more complex process involving multiple enzymes.[1]

-

Formation of 1-deoxy-D-xylulose 5-phosphate (DXP): The enzyme 1-deoxy-D-xylulose 5-phosphate synthase (Dxs) catalyzes the condensation of pyruvate and D-glyceraldehyde 3-phosphate (GAP) to produce DXP.[1]

-

Sulfur Transfer and Thiazole Assembly: In a series of reactions, sulfur is mobilized by a sulfur carrier protein, ThiS, with the involvement of enzymes like ThiF (an adenyltransferase), ThiI, and IscS (a cysteine desulfurase). The thiazole synthase, ThiG, then catalyzes the condensation of DXP, dehydroglycine (derived from tyrosine in E. coli by ThiH), and the thiocarboxylated ThiS to form the thiazole ring.[1]

Condensation and Final Pyrophosphorylation

The final steps of the pathway involve the coupling of the pyrimidine and thiazole moieties and the terminal phosphorylation.

-

Formation of Thiamine Monophosphate (TMP): Thiamine phosphate synthase (ThiE) catalyzes the condensation of HMP-PP and THZ-P to form thiamine monophosphate (TMP).[1][6]

-

Phosphorylation of TMP to TPP: The final step is the ATP-dependent phosphorylation of TMP to the active cofactor, thiamine pyrophosphate (TPP), a reaction catalyzed by thiamine monophosphate kinase (ThiL).[7]

Signaling Pathways and Regulatory Mechanisms

The biosynthesis of TPP is tightly regulated to meet the metabolic demands of the cell while conserving energy. The primary mechanism of regulation in prokaryotes is through riboswitches.

TPP Riboswitches

TPP riboswitches are structured non-coding RNA elements located in the 5' untranslated region of mRNAs encoding for thiamine biosynthesis and transport proteins.[8] When intracellular TPP concentrations are high, TPP binds directly to the riboswitch aptamer domain. This binding induces a conformational change in the RNA structure, which typically masks the ribosome binding site or promotes the formation of a transcriptional terminator, leading to the repression of gene expression.[8] Conversely, at low TPP concentrations, the riboswitch adopts an alternative conformation that allows for transcription and translation of the downstream genes.

The logical relationship of TPP riboswitch function is depicted in the following diagram:

Caption: Logical flow of TPP riboswitch regulation.

Quantitative Data on Key Enzymes

The kinetic parameters of the core enzymes in the TPP biosynthesis pathway have been characterized in several prokaryotic species. A summary of this data is presented below for comparative analysis.

| Enzyme | Gene | Organism | Substrate(s) | K_m (µM) | k_cat (s⁻¹) | V_max |

| Dxs | dxs | E. coli | Pyruvate | 53-80 | - | - |

| D-GAP | 19-73 | - | - | |||

| ThiC | thiC | S. enterica | AdoMet | 17 | 0.0023 | 0.14 nmol/nmol ThiC/min |

| ThiD | yjbV | B. subtilis | HMP | 30 | - | - |

| ATP | 240 | - | - | |||

| ThiE | thiE | B. subtilis | HMP-PP | 700 | 0.0014 | 0.7 mmol/mg/min |

| THZ-P | 1200 | - | - | |||

| ThiL | thiL | P. aeruginosa | TMP | 8.0 ± 3.5 | - | 4.0 ± 0.2 nmol/min |

| ATP | 111 ± 8 | - | - | |||

| thiL | E. coli | TMP | 1.1 | - | - | |

| ATP | 270 | - | - |

Note: Kinetic parameters can vary depending on the experimental conditions. Data is compiled from multiple sources.[4][9][10][11][12][13]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the TPP biosynthesis pathway.

DXP Synthase (Dxs) Coupled Enzyme Assay

This assay measures the activity of Dxs by coupling the production of DXP to its reduction by DXP reductoisomerase (Dxr), which consumes NADPH. The decrease in absorbance at 340 nm is monitored spectrophotometrically.[12][14][15]

Materials:

-

Purified Dxs enzyme

-

Purified Dxr (IspC) enzyme

-

HEPES buffer (100 mM, pH 8.0)

-

MgCl₂ (2 mM)

-

Thiamine pyrophosphate (TPP) (1 mM)

-

NADPH (200 µM)

-

Pyruvate (varied concentrations)

-

D-glyceraldehyde 3-phosphate (D-GAP) (varied concentrations)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing HEPES buffer, MgCl₂, TPP, NADPH, and a non-rate-limiting concentration of Dxr.

-

Add the substrate D-GAP to the reaction mixture.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding the Dxs enzyme and pyruvate.

-

Immediately monitor the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

-

Calculate the initial reaction velocity from the linear portion of the absorbance vs. time curve.

-

Perform control reactions lacking Dxs or one of the substrates to account for background NADPH oxidation.

Thiamine Phosphate Synthase (ThiE) Thiochrome Assay

This assay quantifies the product of the ThiE reaction, thiamine monophosphate (TMP), by converting it to the fluorescent compound thiochrome.[10]

Materials:

-

Purified ThiE enzyme

-

Tris buffer (50 mM, pH 7.5)

-

MgSO₄ (6 mM)

-

HMP-PP (varied concentrations)

-

THZ-P (varied concentrations)

-

10% Trichloroacetic acid (TCA)

-

4 M Potassium acetate

-

Potassium ferricyanide solution

-

Fluorometer

Procedure:

-

Set up reaction mixtures containing Tris buffer, MgSO₄, purified ThiE, and varied concentrations of HMP-PP and THZ-P.

-

Incubate the reactions at 37°C.

-

At defined time intervals, withdraw aliquots and quench the reaction by adding an equal volume of 10% TCA.

-

Centrifuge the quenched reactions to pellet the precipitated protein.

-

Transfer the supernatant to a new tube and add 2 volumes of 4 M potassium acetate.

-

Add potassium ferricyanide solution to oxidize the TMP to thiochrome.

-

Measure the fluorescence of the thiochrome product using a fluorometer (excitation ~365 nm, emission ~450 nm).

-

Generate a standard curve using known concentrations of thiamine to quantify the amount of TMP produced.

In Vitro Transcription Termination Assay for TPP Riboswitch

This assay assesses the ability of a riboswitch to terminate transcription in the presence of its ligand, TPP.[16][17]

Materials:

-

Linear DNA template containing a promoter (e.g., T7) followed by the riboswitch sequence and a downstream region.

-

RNA polymerase (e.g., T7 RNA polymerase)

-

NTPs (ATP, GTP, CTP, UTP), with one being radiolabeled (e.g., [α-³²P]UTP)

-

Transcription buffer

-

TPP (varied concentrations)

-

Denaturing polyacrylamide gel

-

Phosphorimager

Procedure:

-

Set up transcription reactions containing the DNA template, transcription buffer, NTPs (including the radiolabeled NTP), and RNA polymerase.

-

Add varying concentrations of TPP to the reactions. A control reaction with no TPP should be included.

-

Incubate the reactions at 37°C to allow transcription to proceed.

-

Stop the reactions by adding a stop solution containing a denaturing agent (e.g., formamide) and EDTA.

-

Separate the RNA products by size using denaturing polyacrylamide gel electrophoresis.

-

Visualize the radiolabeled RNA bands using a phosphorimager.

-

Quantify the intensity of the bands corresponding to the terminated and full-length (read-through) transcripts to determine the percentage of termination at each TPP concentration.

Visualizations of Pathways and Workflows

De Novo TPP Biosynthesis Pathway in Prokaryotes

References

- 1. Biosynthesis of Thiamin Pyrophosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Structural and Biochemical Foundations of Thiamin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Thiamine Biosynthetic Enzyme ThiC Catalyzes Multiple Turnovers and Is Inhibited by S-Adenosylmethionine (AdoMet) Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. uniprot.org [uniprot.org]

- 7. uniprot.org [uniprot.org]

- 8. Quantitative and predictive model of kinetic regulation by E. coli TPP riboswitches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of Two Kinases Involved in Thiamine Pyrophosphate and Pyridoxal Phosphate Biosynthesis in Bacillus subtilis: 4-Amino-5-Hydroxymethyl-2-Methylpyrimidine Kinase and Pyridoxal Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. The ThiL enzyme is a valid antibacterial target essential for both thiamine biosynthesis and salvage pathways in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antibacterial target DXP synthase catalyzes the cleavage of d-xylulose 5-phosphate: a study of ketose phosphate binding and the ketol transfer reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. benchchem.com [benchchem.com]

- 15. 1-Deoxy-d-xylulose 5-Phosphate Synthase Catalyzes a Novel Random Sequential Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vitro approaches to analysis of transcription termination - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Crucial Role of Thiamine Pyrophosphate in the Citric Acid Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiamine pyrophosphate (TPP), the biologically active form of vitamin B1, is an indispensable cofactor for several key enzymatic reactions in central metabolism.[1] Within the context of cellular respiration, TPP plays a pivotal role in linking glycolysis to the citric acid cycle and in a critical rate-limiting step within the cycle itself. This technical guide provides an in-depth exploration of the function of TPP as a cofactor for the pyruvate dehydrogenase complex (PDC) and the α-ketoglutarate dehydrogenase complex (α-KGDH), two multi-enzyme complexes vital for cellular energy production.[2][3] A thorough understanding of the mechanisms of TPP-dependent enzymes is critical for research into metabolic disorders, neurodegenerative diseases, and for the development of novel therapeutic agents.

Thiamine Pyrophosphate and the Pyruvate Dehydrogenase Complex (PDC)

The pyruvate dehydrogenase complex is a mitochondrial multi-enzyme complex that catalyzes the irreversible oxidative decarboxylation of pyruvate to acetyl-CoA, a primary substrate for the citric acid cycle.[4][5] This reaction serves as a critical bridge between glycolysis and cellular respiration. The PDC is comprised of three catalytic enzymes: pyruvate dehydrogenase (E1), dihydrolipoyl transacetylase (E2), and dihydrolipoyl dehydrogenase (E3).[5] TPP is an essential cofactor for the E1 component.[1]

The reaction mechanism of the PDC can be summarized in the following steps:

-

Decarboxylation of Pyruvate: The acidic proton on the thiazolium ring of TPP is removed, forming a carbanion. This carbanion attacks the carbonyl carbon of pyruvate. The resulting intermediate is then decarboxylated, releasing CO2 and forming hydroxyethyl-TPP (HE-TPP).

-

Oxidative Transfer to Lipoamide: The hydroxyethyl group is transferred from HE-TPP to the oxidized lipoamide arm of the E2 subunit. This process involves the oxidation of the hydroxyethyl group to an acetyl group and the reduction of the lipoamide's disulfide bond.

-

Formation of Acetyl-CoA: The acetyl group is then transferred from the reduced lipoamide to coenzyme A (CoA), forming acetyl-CoA, which then enters the citric acid cycle.

-

Re-oxidation of Lipoamide: The reduced lipoamide is re-oxidized by the E3 component, which contains a flavin adenine dinucleotide (FAD) prosthetic group.

-

Reduction of NAD+: The reduced FADH2 on E3 then transfers electrons to NAD+, forming NADH.

Regulation of the Pyruvate Dehydrogenase Complex

The activity of the PDC is tightly regulated by both allosteric effectors and covalent modification.

-

Allosteric Regulation: The PDC is inhibited by its products, acetyl-CoA and NADH.[6] Conversely, it is activated by its substrates, pyruvate and NAD+.[6] An increase in the ATP/ADP ratio also leads to the inhibition of the PDC.[7]

-

Covalent Modification: In eukaryotes, the PDC is regulated by phosphorylation and dephosphorylation. Pyruvate dehydrogenase kinase (PDK) phosphorylates and inactivates the E1 subunit, while pyruvate dehydrogenase phosphatase (PDP) dephosphorylates and activates it.[6] High levels of acetyl-CoA and NADH activate PDK, leading to the inactivation of the PDC.[7] Conversely, high levels of pyruvate and ADP inhibit PDK, promoting the active state of the PDC.[6] Calcium ions are a potent activator of PDP, thereby stimulating PDC activity.[8]

Thiamine Pyrophosphate and the α-Ketoglutarate Dehydrogenase Complex (α-KGDH)

The α-ketoglutarate dehydrogenase complex is another crucial multi-enzyme complex in the mitochondrial matrix that catalyzes a key rate-limiting step in the citric acid cycle: the oxidative decarboxylation of α-ketoglutarate to succinyl-CoA.[9] Structurally and mechanistically, the α-KGDH complex is homologous to the PDC, consisting of three enzymes: α-ketoglutarate dehydrogenase (E1), dihydrolipoyl succinyltransferase (E2), and dihydrolipoyl dehydrogenase (E3).[9] TPP is the essential cofactor for the E1 component of this complex as well.[9]

The reaction mechanism of the α-KGDH complex mirrors that of the PDC:

-

Decarboxylation of α-Ketoglutarate: TPP facilitates the decarboxylation of α-ketoglutarate, forming a succinyl-TPP intermediate.[10]

-

Transfer to Lipoamide: The succinyl group is transferred to the lipoamide arm of the E2 subunit.

-

Formation of Succinyl-CoA: The succinyl group is then transferred to CoA to form succinyl-CoA, a high-energy thioester.

-

Redox Reactions: The subsequent re-oxidation of the reduced lipoamide and the reduction of NAD+ to NADH are carried out by the E3 subunit, identical to the process in the PDC.[10]

Regulation of the α-Ketoglutarate Dehydrogenase Complex

The α-KGDH complex is also subject to stringent regulation, primarily through allosteric mechanisms.

-

Allosteric Regulation: The complex is inhibited by its products, succinyl-CoA and NADH.[11][12] High levels of ATP also act as an inhibitor.[11] Conversely, the α-KGDH complex is activated by ADP and calcium ions.[9][13]

Quantitative Data

The following tables summarize key quantitative data regarding the interaction of TPP with the pyruvate dehydrogenase complex and the α-ketoglutarate dehydrogenase complex.

| Enzyme Complex | Organism/Tissue | Km for TPP (µM) | Vmax | Notes |

| Pyruvate Dehydrogenase Complex | Human Heart | 0.22 (at pH 7.5) | - | The effective Michaelis constant for the apoenzyme form. |

| Pyruvate Dehydrogenase Complex | Human Heart | 1.8 (at pH 8.0) | - | The effective Michaelis constant for the apoenzyme form. |